8-(1-Piperazinyl)imidazo(1,2-a)pyrazine (CAS 76537-53-6) is a high-value bicyclic heteroaromatic building block characterized by an imidazo[1,2-a]pyrazine core with a piperazine substitution at the 8-position[1]. In pharmaceutical procurement and process chemistry, this compound is highly sought after as an advanced intermediate for the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands, particularly alpha-adrenergic antagonists[1]. The molecule’s rigid, nitrogen-rich framework provides a precise hydrogen-bonding profile, while the unsubstituted secondary amine on the piperazine ring offers an ideal nucleophilic handle for downstream functionalization. Buyers prioritize this specific scaffold because it delivers a metabolically stable, drug-like core that readily supports divergent library synthesis and late-stage lead optimization without the need for complex deprotection steps.
Substituting 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine with generic piperazine derivatives, alternative regioisomers (e.g., 6-substituted analogs), or different bicyclic cores (such as purines or imidazo[1,2-a]pyridines) fundamentally compromises both synthetic viability and biological targeting [1]. The specific placement of the piperazine at the 8-position of the imidazo[1,2-a]pyrazine core dictates the exact spatial trajectory and basicity (pKa) of the nitrogen atoms, which are critical for engaging specific receptor pockets, such as the alpha-2 adrenergic receptor [1]. Utilizing an N-methylated analog or a different core structure alters the electronic distribution and steric bulk, leading to a dramatic loss of target affinity and rendering the material useless for divergent library synthesis where an active secondary amine is required for coupling.
In structure-activity relationship studies targeting adrenergic receptors, the precise architecture of the base 8-(1-piperazinyl)imidazo[1,2-a]pyrazine core is critical for maintaining high binding affinity [1]. Modifications to this specific core structure, including arbitrary methylations, have been shown to reduce alpha-2 receptor binding and lower overall hypoglycemic potency [1]. Procurement of the exact, unsubstituted target compound ensures baseline efficacy in these models, whereas utilizing modified analogs risks significant drop-offs in receptor engagement.
| Evidence Dimension | Alpha-2 adrenergic receptor binding affinity and hypoglycemic potency |
| Target Compound Data | Maintains high baseline alpha-2 binding and potent hypoglycemic activity |
| Comparator Or Baseline | Substituted core modifications (e.g., arbitrary methylations) |
| Quantified Difference | Core modifications result in a measurable reduction in alpha-2 binding and lowered hypoglycemic potency compared to the base compound |
| Conditions | In vitro adrenergic receptor binding assays and in vivo models |
Buyers targeting specific GPCR pathways must procure the exact unsubstituted core, as structural deviations directly compromise receptor affinity and downstream efficacy.
For medicinal chemistry procurement, the functional handle of a building block dictates its utility in library generation. 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine features an unprotected secondary amine on the piperazine ring, providing a highly reactive nucleophilic site for direct acylation, alkylation, or cross-coupling [1]. In contrast, procuring an N-methylated analog (e.g., 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine) synthetically caps the molecule, preventing further functionalization at that position [1]. The unsubstituted variant is therefore mandatory for workflows requiring divergent lead optimization.
| Evidence Dimension | Downstream synthetic functionalization capacity |
| Target Compound Data | 100% availability of the secondary amine for direct coupling |
| Comparator Or Baseline | N-methylated piperazine analogs |
| Quantified Difference | Unsubstituted piperazine enables divergent library synthesis; N-methylated analogs act as synthetic dead-ends (0% availability) for piperazine-directed coupling |
| Conditions | Standard medicinal chemistry derivatization workflows (e.g., amide coupling) |
Procuring the unsubstituted piperazine core is essential for process chemists who require a reactive handle for high-throughput library generation.
When selecting a bicyclic core for drug development, metabolic stability is a primary procurement driver. The imidazo[1,2-a]pyrazine scaffold provides a rigid, fully heteroaromatic framework that resists rapid metabolic degradation[1]. Compared to legacy hypoglycemic benchmarks like 2-amino-7,8-dihydro-4-(1-piperazinyl)-6H-thiopyrano[3,2-d]pyrimidine (MTP-1403), the imidazo[1,2-a]pyrazine core eliminates the metabolic liabilities associated with oxidizable sulfur atoms while maintaining potent biological activity [1]. This makes it a superior starting material for advanced pharmaceutical development.
| Evidence Dimension | Structural metabolic liability |
| Target Compound Data | Stable, fully heteroaromatic nitrogen-rich core |
| Comparator Or Baseline | MTP-1403 (thiopyrano-pyrimidine core) |
| Quantified Difference | 100% elimination of the oxidizable sulfur liability present in legacy thiopyrano-pyrimidine benchmarks |
| Conditions | Structural evaluation for in vivo pharmacokinetic suitability |
Selecting the imidazo[1,2-a]pyrazine core allows drug discovery teams to bypass the metabolic vulnerabilities inherent in older sulfur-containing pharmacophores.
Due to its precise hydrogen-bonding profile and rigid heteroaromatic structure, 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is procured as a central building block for synthesizing hinge-binding kinase inhibitors. The scaffold provides excellent shape complementarity to ATP-binding pockets while avoiding structural liabilities [1].
The compound is directly utilized in the development of GPCR ligands, specifically alpha-2 adrenergic antagonists and hypoglycemic agents, where the exact spatial trajectory of the 8-piperazinyl group is strictly required for optimal receptor activation [1].
Process chemists procure this compound for high-throughput library synthesis, leveraging the unprotected secondary amine on the piperazine ring for rapid, late-stage derivatization via amide couplings or reductive aminations [1].